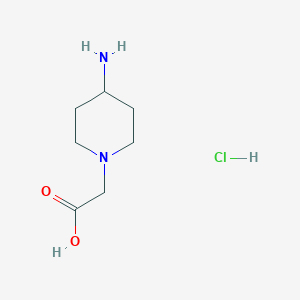

2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride

Description

Significance of the Piperidine (B6355638) Acetic Acid Scaffold in Organic Synthesis

The piperidine acetic acid scaffold is a privileged structure in organic synthesis due to the unique combination of a conformationally restricted piperidine ring and a flexible acetic acid side chain. The piperidine ring, existing predominantly in a chair conformation, can introduce specific spatial arrangements of substituents, which is crucial for dictating the three-dimensional shape and, consequently, the biological activity of a target molecule.

Synthetic routes to piperidine derivatives are well-established and diverse, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various multicomponent reactions. mdpi.com The acetic acid moiety attached to the piperidine nitrogen provides a convenient handle for a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the facile introduction of a wide range of substituents. This versatility makes the piperidine acetic acid scaffold a valuable platform for creating libraries of compounds for screening in drug discovery and materials science.

The synthesis of functionalized piperidines often involves multi-step sequences, and the development of efficient and stereoselective methods remains an active area of research. For instance, the alkylation of pre-existing piperidine rings is a common strategy to introduce substituents at the nitrogen atom. researchgate.net

Role as a Key Intermediate in Medicinal Chemistry and Specialty Chemical Production

The structural features of 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride make it a valuable intermediate in both medicinal chemistry and the broader specialty chemical industry.

In Medicinal Chemistry:

The piperidine nucleus is a cornerstone in drug discovery, with its derivatives being present in a wide array of pharmaceuticals. mdpi.com The 4-aminopiperidine (B84694) moiety, in particular, is a key structural element in numerous biologically active compounds. It can act as a scaffold to which various functional groups are attached to modulate pharmacological properties. For example, derivatives of 4-aminopiperidine have been investigated as potent cognition-enhancing drugs for potential use in treating neurodegenerative diseases like Alzheimer's disease.

The presence of both an amino group and a carboxylic acid group in this compound allows for its incorporation into peptide-like structures or for the attachment of diverse pharmacophores. The amino group can be acylated, alkylated, or used in reductive amination reactions, while the carboxylic acid can form amide bonds with other amines. This dual reactivity is highly advantageous in constructing complex molecules with desired therapeutic effects.

In Specialty Chemical Production:

Beyond pharmaceuticals, piperidine derivatives find applications in various specialty chemical sectors. They are utilized in the synthesis of agrochemicals, such as fungicides, insecticides, and herbicides. rhhz.netijnrd.org The structural motifs present in this compound can be incorporated into new pesticide candidates to enhance their biological activity and selectivity. rhhz.net

Furthermore, piperidine compounds are employed in the rubber industry as vulcanization accelerators. jubilantingrevia.com The specific properties of substituted piperidines can influence the efficiency of the rubber curing process. Piperidine derivatives have also been explored as corrosion inhibitors for various metals, where they form a protective layer on the metal surface to prevent degradation. carta-evidence.orgcore.ac.ukbiointerfaceresearch.comresearchgate.netresearchgate.net The functional groups on the piperidine ring, such as the amino and carboxylic acid groups in the title compound, can enhance its adsorption onto metal surfaces, thereby improving its inhibitory performance. The versatility of this scaffold also suggests potential applications in polymer chemistry, where it could be used as a monomer or a cross-linking agent to synthesize novel polymers with specific properties. marcorubber.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-6-1-3-9(4-2-6)5-7(10)11;/h6H,1-5,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAZXLXNRUMGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Aminopiperidin 1 Yl Acetic Acid Hydrochloride and Its Derivatives

Direct Synthesis Approaches for 2-(4-Aminopiperidin-1-yl)acetic Acid Hydrochloride

Direct synthetic routes to this compound often involve the construction of the N-acetic acid side chain onto a pre-existing 4-aminopiperidine (B84694) core. These methods are generally efficient for producing racemic or achiral versions of the target compound.

Reaction of 4-Aminopiperidine with Carboxylic Acid Derivatives

A common and straightforward approach involves the N-alkylation of 4-aminopiperidine or a protected version thereof. While direct reaction with a carboxylic acid is not typical, activated carboxylic acid derivatives are frequently employed. For instance, the reaction of a protected 4-aminopiperidine, such as tert-butyl (piperidin-4-yl)carbamate, with an ester of a haloacetic acid, like ethyl bromoacetate, provides a versatile intermediate. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed. Subsequent hydrolysis of the ester and removal of the protecting group yields the desired product.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| tert-Butyl (piperidin-4-yl)carbamate | Ethyl bromoacetate | K₂CO₃ | Acetonitrile (B52724) | Ethyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate |

| 4-Aminopiperidine | 2-Chloroacetic acid | Na₂CO₃ | Water | 2-(4-Aminopiperidin-1-yl)acetic acid |

This table presents typical reagents and conditions for the synthesis of 2-(4-aminopiperidin-1-yl)acetic acid precursors via reaction with carboxylic acid derivatives.

Alkylation Reactions Utilizing α-Haloacetic Acids

Direct alkylation of 4-aminopiperidine with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, represents a more direct route. This reaction is typically performed in an aqueous or polar aprotic solvent in the presence of a base to scavenge the hydrogen halide byproduct. The choice of base and reaction conditions is crucial to minimize side reactions, such as over-alkylation. A related synthesis of (4-oxo-piperidin-1-yl)-acetic acid hydrochloride from 4-oxopiperidinium chloride and chloroacetic acid has been reported, highlighting the feasibility of this approach with substituted piperidines.

| Piperidine (B6355638) Derivative | α-Haloacetic Acid | Base | Solvent | Temperature |

| 4-Oxopiperidinium chloride | Chloroacetic acid | K₂CO₃ | Water | 60-75 °C |

| 4-Aminopiperidine | Bromoacetic acid | NaHCO₃ | DMF | Room Temp. |

This table illustrates representative conditions for the alkylation of piperidine derivatives with α-haloacetic acids.

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination offers a powerful method for the formation of the N-C bond between the piperidine nitrogen and the acetic acid moiety. This can be achieved by reacting a suitable piperidine precursor with a carbonyl compound, typically glyoxylic acid, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an iminium ion intermediate, which is then reduced to the final product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The pH of the reaction is a critical parameter that needs to be controlled to ensure efficient iminium ion formation and reduction. This method is widely applicable and can tolerate a variety of functional groups.

| Amine | Carbonyl Compound | Reducing Agent | Solvent |

| 4-Aminopiperidine | Glyoxylic acid | NaBH₃CN | Methanol |

| tert-Butyl (piperidin-4-yl)carbamate | Glyoxylic acid | NaBH(OAc)₃ | Dichloromethane |

This table outlines the key components for the synthesis of 2-(4-aminopiperidin-1-yl)acetic acid via reductive amination.

Stereoselective Synthesis and Chiral Control in the Preparation of Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of 2-(4-aminopiperidin-1-yl)acetic acid is crucial for the preparation of enantiomerically pure drug candidates. These strategies often rely on the use of chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction.

Preparation from Enantiopure Precursors

One of the most reliable methods for obtaining enantiopure piperidine derivatives is to start from a chiral precursor. Natural or synthetic enantiopure amino acids are common starting materials. For example, chiral α-amino acids can be elaborated through a series of reactions to form a substituted piperidine ring with a defined stereochemistry. A multi-step synthesis starting from L-glutamic acid has been described to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This approach ensures that the chirality is carried through the synthetic sequence to the final product. Similarly, the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid has been achieved starting from (R)-(-)-α-phenylglycine.

| Chiral Precursor | Key Transformation | Final Product Stereochemistry |

| L-Glutamic acid | Cyclization of a diol derivative | Enantiopure 3-substituted piperidine |

| (R)-(-)-α-Phenylglycine | N-alkylation with a piperidine precursor | (R)-(-)-phenylpiperidin-1-yl-acetic acid |

This table provides examples of enantiopure precursors used in the stereoselective synthesis of piperidine derivatives.

Nucleophilic Substitution Reactions with Chiral Triflate Esters

A powerful strategy for introducing chirality involves the nucleophilic substitution of a chiral leaving group. Chiral triflate esters, derived from enantiopure α-hydroxy acids, are excellent electrophiles for this purpose. The reaction of a protected 4-aminopiperidine with a chiral triflate ester proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the chiral center and the formation of a new stereocenter with high enantiomeric purity. This method has been successfully employed for the synthesis of new N-(aminocycloalkylene)amino acid derivatives. The use of metal triflates, such as scandium triflate (Sc(OTf)₃), can catalyze such nucleophilic substitution reactions on piperidine rings. nih.govresearchgate.net

| Nucleophile | Chiral Electrophile | Catalyst | Product |

| 4-Boc-aminopiperidine | (S)-Methyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate | None | (R)-Methyl 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)propanoate |

| Silyl enolate | N-Cbz-2-acetoxy-3-benzyloxypiperidine | Sc(OTf)₃ | 2-Alkylated piperidine derivative |

This table illustrates the use of chiral triflate esters and metal triflate catalysts in the stereoselective synthesis of piperidine derivatives.

Control of Configuration and Diastereoselectivity

Achieving a high degree of stereocontrol is a central challenge in the synthesis of complex piperidine derivatives. Various methodologies have been developed to address this, enabling the selective formation of desired stereoisomers.

One powerful approach involves asymmetric 6π-azaelectrocyclization . This method allows for the stereocontrolled synthesis of chiral 2,4-disubstituted and 2,4,6-trisubstituted piperidines from a common synthetic intermediate. acs.org The high stereoselectivity of this one-pot protocol makes it a valuable tool for constructing polysubstituted chiral piperidines with diverse functionalities. acs.org

N-Directed hydroboration offers another avenue for achieving stereocontrol. acs.orgnih.gov In this technique, the amine functionality within the substrate directs a hydroboration reaction, leading to high regiocontrol and good stereocontrol, particularly with N-benzyl protected substrates. acs.orgnih.gov The diastereoselectivity of the hydroboration step can be determined by comparing the nuclear magnetic resonance (NMR) data of the products with known structures. nih.gov

Furthermore, asymmetric reduction of pyridinium (B92312) salts has emerged as an effective strategy for synthesizing chiral piperidines. dicp.ac.cnnih.gov For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been shown to produce enantioenriched piperidines with high enantiomeric ratios. nih.gov This method provides a direct route to chiral piperidine-containing compounds. nih.gov Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a chiral amine can induce chirality in the resulting piperidine product. dicp.ac.cn

The table below summarizes key methodologies for achieving stereocontrol in piperidine synthesis.

| Method | Key Features |

| Asymmetric 6π-Azaelectrocyclization | One-pot protocol for highly stereoselective synthesis of chiral polysubstituted piperidines. acs.org |

| N-Directed Hydroboration | Amine-directed reaction providing high regiocontrol and good stereocontrol, especially with N-benzyl groups. acs.orgnih.gov |

| Asymmetric Reduction of Pyridinium Salts | Catalytic methods (e.g., using Ir or Rh) to produce enantioenriched piperidines from pyridine (B92270) precursors. dicp.ac.cnnih.gov |

Advanced Synthetic Transformations for Piperidine Ring Construction

The construction of the piperidine ring itself can be accomplished through a variety of advanced synthetic transformations, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical outcome.

Hydrogenation and Reduction of Pyridine Derivatives

The hydrogenation of readily available pyridine derivatives is a fundamental and widely used method for piperidine synthesis. nih.govresearchgate.netnih.gov This approach typically involves the use of transition metal catalysts under hydrogen pressure. nih.gov A range of catalysts, including those based on rhodium, ruthenium, iridium, and cobalt, have been successfully employed for this transformation. nih.govdicp.ac.cn For instance, heterogeneous cobalt catalysts have been shown to facilitate the acid-free hydrogenation of various pyridine derivatives with good yields and selectivity. nih.gov Similarly, rhodium(I) complexes have been utilized for the highly diastereoselective dearomatization and hydrogenation of fluorinated pyridines. nih.gov Electrocatalytic hydrogenation of pyridines at ambient temperature and pressure offers a milder alternative to traditional high-pressure methods. nih.gov

The choice of catalyst and reaction conditions can be tuned to achieve the desired level of reduction and selectivity, making this a versatile strategy for accessing a wide range of piperidine derivatives. rsc.org

Alkene Cyclization Approaches for Piperidine Ring Formation

The formation of the piperidine ring through the cyclization of acyclic precursors containing alkene functionalities is another powerful strategy. These methods often involve the intramolecular formation of a carbon-nitrogen bond.

Oxidative amination of non-activated alkenes , catalyzed by gold(I) complexes, allows for the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle. nih.gov Palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes provides a route to chiral β-acetoxylated piperidines with excellent enantioselectivities under mild conditions. organic-chemistry.org

Radical cyclization reactions provide an alternative approach. For example, the intramolecular radical cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes to produce various piperidines in good yields. nih.gov Another example is the triethylborane-initiated radical cyclization of 1,6-enynes, which proceeds through a complex radical cascade to form polysubstituted alkylidene piperidines. nih.gov

Intramolecular hydroamination and cyclization cascades of alkynes offer a further route to the piperidine core. nih.gov These reactions can be mediated by acids and proceed via the formation of an iminium ion, which is subsequently reduced to form the piperidine ring. nih.gov

Multi-component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) have gained significant attention for the synthesis of highly functionalized piperidines due to their efficiency and atom economy. taylorfrancis.combas.bg These reactions involve the one-pot combination of three or more starting materials to generate complex products in a single step. bas.bgresearchgate.net

A variety of catalysts, including nano-crystalline solid acids, have been employed to facilitate these transformations, often under mild conditions with short reaction times. bas.bg For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates can be used to afford substituted piperidines. researchgate.net Another approach involves a three-component vinylogous Mannich-type reaction using a 1,3-bis-trimethylsily enol ether, which yields a chiral 2,3-dihydropyridinone intermediate that can be further elaborated to a variety of chiral piperidine compounds. rsc.org The development of MCRs provides a powerful tool for the diversity-oriented synthesis of structurally interesting and pharmacologically relevant piperidine derivatives. acs.org

Industrial Scale Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents a unique set of challenges and requires careful process optimization to ensure efficiency, cost-effectiveness, and safety.

Scale-Up Methodologies and Yield Enhancement

Scaling up the synthesis of piperidine derivatives often involves moving from batch to continuous flow processes, which can offer improved heat and mass transfer, enhanced safety, and greater consistency. beilstein-journals.org For reactions that are difficult to scale up in batch due to poor solubility or other issues, continuous flow can be a viable alternative. nih.gov

Yield enhancement is a critical aspect of industrial synthesis. This can be achieved through a variety of strategies, including:

Catalyst Optimization: Selecting a highly active and selective catalyst is crucial. For hydrogenation reactions, for example, the choice of metal (e.g., Pd, Rh, Co) and support can significantly impact the reaction rate and product distribution. nih.govrsc.org The ability to recycle the catalyst is also an important consideration for cost-effectiveness. bas.bg

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, solvent, and the concentration of reactants and additives can lead to significant improvements in yield and purity. rsc.org For instance, in the hydrogenation of pyridinecarbonitriles, the amount of acidic additive can be adjusted to selectively produce either pyridyl- or piperidylmethylamines. rsc.org

Work-up and Purification: Developing efficient and scalable work-up and purification procedures is essential for obtaining the final product in high purity. This may involve crystallization, extraction, or chromatography techniques adapted for large-scale operations.

While specific industrial synthesis routes for this compound are not extensively detailed in the public literature, the principles of process optimization and scale-up for related piperidine derivatives provide a framework for its large-scale production. The anhydride-imine reaction, for example, is noted as a powerful tool for producing building blocks on a multigram scale. rsc.org

Purification Techniques in Large-Scale Production

Crystallization

Crystallization is a cornerstone of purification in pharmaceutical manufacturing, particularly for ionic compounds like hydrochlorides. ru.nlkit.edu This technique leverages differences in solubility between the desired compound and impurities in a selected solvent system. For amino acid hydrochlorides and related structures, crystallization is highly effective for removing process-related impurities and achieving a stable, solid form with consistent particle size and morphology. ru.nlkit.edu

The process generally involves dissolving the crude this compound in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution. ru.nl Subsequent controlled cooling or the addition of an anti-solvent initiates crystallization, allowing the pure compound to precipitate while impurities remain in the mother liquor. ru.nlcrystalpharmatech.com The final solid product is then isolated via filtration and dried. kit.edu

Key parameters that must be optimized for large-scale production include solvent selection, cooling profile, agitation rate, and seeding strategy. crystalpharmatech.com The choice of solvent is critical; it must provide good solubility at higher temperatures and poor solubility at lower temperatures to ensure high recovery. Water, lower alcohols (like ethanol (B145695) or isopropanol), or mixtures thereof are often employed for polar, salt-like compounds. ru.nl

Table 1: Illustrative Crystallization Parameters for Amino Acid Hydrochloride Analogs

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |

| Solvent System | Water | Ethanol/Water (9:1) | Isopropanol | Purity, Crystal Form |

| Cooling Profile | Linear Cooling (10°C/hr) | Crash Cooling | Isothermal | Particle Size, Purity |

| Seeding | Unseeded | Seeded at 1.2 Supersaturation | - | Control of Polymorphism |

| Purity Achieved | >99.0% | 98.5% | >99.5% | Final Product Quality |

| Yield | 85-90% | >95% | 80-85% | Process Efficiency |

This table presents typical parameters and outcomes based on general principles of amino acid hydrochloride crystallization; specific values for the target compound may vary.

Chromatographic Methods

For achieving very high purity or separating closely related impurities that are difficult to remove by crystallization, large-scale chromatographic techniques are employed. While often more costly and complex than crystallization, methods like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer superior resolution. researchgate.net

In the context of polar and ionic compounds such as piperidine derivatives, Reverse-Phase HPLC (RP-HPLC) is a common choice. The crude material is passed through a column packed with a non-polar stationary phase (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like trifluoroacetic acid) is used to elute the components at different rates based on their polarity.

Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to HPLC for large-scale purification. researchgate.net SFC uses supercritical carbon dioxide as the primary mobile phase, often with a co-solvent like methanol. This technique can reduce solvent consumption and shorten run times, making it economically attractive for industrial applications. researchgate.net It has proven effective for the separation of chiral compounds and polar intermediates. researchgate.netnih.gov

Table 2: Comparison of Large-Scale Chromatographic Techniques for Polar Heterocycles

| Feature | Preparative RP-HPLC | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Water/Acetonitrile or Water/Methanol | Supercritical CO₂ |

| Typical Stationary Phase | C18, C8 Silica (B1680970) | Chiral or achiral phases (e.g., 2-ethylpyridine) |

| Advantages | High resolution, well-established | Fast separations, reduced organic solvent use, lower cost |

| Challenges | High solvent consumption, high pressure | Higher initial equipment cost, solubility challenges |

| Typical Purity | >99.5% | >99.5% |

Purification via pH Manipulation

An effective and economical method for purifying piperidine derivatives involves manipulating the pH of a solution to induce selective precipitation. wipo.int This acid-base purification strategy is particularly well-suited for compounds like 2-(4-Aminopiperidin-1-yl)acetic acid, which contains both acidic (carboxylic acid) and basic (piperidine nitrogen) functional groups.

The general process involves dissolving the crude, water-insoluble or sparingly soluble free base form of the piperidine derivative in an aqueous medium under acidic conditions to form a soluble salt. wipo.int Impurities that are not soluble in the acidic aqueous layer can be removed by filtration. Subsequently, the pH of the filtrate is adjusted by adding a base, which neutralizes the hydrochloride salt and causes the purified free base of the target compound to precipitate out of the solution. wipo.int This precipitate can then be isolated. To obtain the final hydrochloride salt, the purified free base is re-dissolved in a suitable solvent and treated with hydrochloric acid to induce crystallization of the desired salt form. This method is highly effective at removing non-basic impurities.

Chemical Reactivity and Derivatization Strategies of 2 4 Aminopiperidin 1 Yl Acetic Acid Hydrochloride

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, primarily through reactions that proceed via nucleophilic acyl substitution. jackwestin.com For these reactions to occur, the hydroxyl group must typically be converted into a better leaving group. luxembourg-bio.com

Key reactions include:

Amide Bond Formation: This is one of the most common transformations. Direct reaction with an amine is generally unfavorable as the basic amine will deprotonate the acid to form an unreactive carboxylate salt. libretexts.orgkhanacademy.org Therefore, the carboxylic acid must first be activated. This is achieved using a wide array of coupling reagents. luxembourg-bio.comresearchgate.net The activated intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to form a stable amide bond. jackwestin.com

Esterification: In a process known as Fischer esterification, the carboxylic acid can be reacted with an alcohol under acidic catalysis to form an ester. libretexts.org The alcohol is often used as the solvent.

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol. jackwestin.com

Acyl Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. libretexts.orgualberta.ca This acyl chloride is a versatile intermediate that can readily react with various nucleophiles, including amines (to form amides), alcohols (to form esters), and water (hydrolyzing back to the carboxylic acid). ualberta.ca

| Reagent Class | Examples | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC EDC | Widely used; EDC forms a water-soluble urea (B33335) byproduct, simplifying purification. luxembourg-bio.comkhanacademy.org |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly efficient but use has declined due to safety concerns and formation of a carcinogenic byproduct. |

| Aminium/Uronium Salts | HATU HBTU | HATU HBTU | Very rapid and efficient coupling with low rates of racemization; among the most popular modern coupling reagents. luxembourg-bio.com |

Reactivity of the Piperidine (B6355638) Ring Nitrogen

The nitrogen atom within the piperidine ring is a tertiary amine. Its lone pair of electrons confers nucleophilic and basic properties, though it is sterically more hindered than the primary amine. ambeed.com The piperidine ring typically adopts a stable chair conformation. wikipedia.org

Key reactions include:

N-Alkylation: As a tertiary amine, alkylation with an alkyl halide will produce a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge and can be used to modify the compound's solubility and biological properties.

N-Oxidation: Reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can form a tertiary amine N-oxide. These N-oxides can sometimes undergo thermal rearrangement. researchgate.netresearchgate.net

Acylation: Direct acylation of the piperidine nitrogen is generally less favorable compared to the primary amine due to steric hindrance and its lower nucleophilicity. Harsh conditions may be required, which can sometimes lead to ring-opening side reactions.

Reactivity of the Primary Amine Moiety at Position 4

The primary amine at the C4 position is the most nucleophilic site on the molecule, provided it is in its free base form. In the hydrochloride salt, this amine is protonated (R-NH₃⁺), rendering it non-nucleophilic. Therefore, a base is typically required in reactions to liberate the free amine.

Key reactions of the free primary amine include:

N-Acylation: It reacts readily with acyl chlorides, anhydrides, and activated carboxylic acids to form stable amide bonds. researchgate.net This reaction is often highly selective over the tertiary piperidine nitrogen. nih.gov

N-Alkylation: The primary amine can be alkylated using alkyl halides. This reaction can proceed sequentially to form secondary and tertiary amines, and ultimately a quaternary ammonium salt. A more controlled method for mono-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). beilstein-journals.orgorganic-chemistry.org

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions forms an imine, also known as a Schiff base.

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R'-COCl) | Amide | Forms a stable amide linkage. |

| N-Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine | Can lead to over-alkylation. |

| Reductive Amination | Aldehyde (R'-CHO), NaBH(OAc)₃ | Secondary Amine | Controlled method for mono-alkylation. beilstein-journals.org |

| Schiff Base Formation | Aldehyde (R'-CHO) | Imine (Schiff Base) | Condensation reaction, reversible. |

Oxidation and Reduction Reactions

The molecule offers several sites for oxidation and reduction.

Oxidation: The tertiary nitrogen of the piperidine ring can be oxidized to an N-oxide. researchgate.net More vigorous oxidation can lead to the formation of lactams (cyclic amides) by oxidation at the carbon atoms alpha to the nitrogen. researchgate.netresearchgate.netacs.org This often proceeds through an N-acyliminium ion intermediate. nih.gov

Reduction: The most common reduction reaction involves the carboxylic acid, which can be converted to a primary alcohol using strong reducing agents like LiAlH₄. jackwestin.com The saturated piperidine ring is generally resistant to reduction. However, piperidine rings are often synthesized via the reduction of their aromatic pyridine (B92270) precursors using methods like catalytic hydrogenation. nih.govorganic-chemistry.org

Nucleophilic and Electrophilic Substitution Reactions

The reactivity of the compound can be understood in terms of its nucleophilic and electrophilic centers.

Nucleophilic Reactions: The nitrogen atoms, particularly the primary amine, are strong nucleophiles. They readily attack electron-deficient centers (electrophiles) such as alkyl halides, the carbonyl carbon of acyl chlorides, and activated esters. ambeed.com This is the basis for the alkylation and acylation reactions discussed previously.

Electrophilic Reactions: The parent molecule does not have strong electrophilic centers. However, the carboxylic acid can be converted into a potent electrophile by activation, for example, by forming an acyl chloride. libretexts.org This activated intermediate is then highly susceptible to attack by a wide range of nucleophiles in nucleophilic acyl substitution reactions. Direct electrophilic substitution on the C-H bonds of the piperidine ring is generally difficult to achieve and not a common synthetic strategy. researchgate.net

Functionalization and Derivatization for Enhanced Research Applications

The presence of three distinct functional groups with orthogonal reactivity makes 2-(4-Aminopiperidin-1-yl)acetic acid a highly versatile scaffold in drug discovery and chemical biology. chemimpex.com By carefully choosing reagents and reaction conditions, each site can be modified selectively.

This selective functionalization allows for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR). For example, different acyl groups can be appended to the primary amine to probe interactions with a biological target, while the carboxylic acid can be converted to various esters or amides to modulate physicochemical properties like solubility and cell permeability. nih.gov

Amide Bond Formation and Peptide Conjugation Strategies

A particularly powerful application of this scaffold is its incorporation into or conjugation with peptides. springernature.comneulandlabs.comresearchgate.net The bifunctional nature of the primary amine and the carboxylic acid allows it to act as a versatile linker or a non-natural amino acid analogue. acs.org

Coupling via the Carboxylic Acid: The carboxylic acid moiety can be activated and coupled to the N-terminal amine of a peptide or to the side-chain amine of an amino acid like lysine. nih.gov

Coupling via the Primary Amine: The primary amine can be coupled to the C-terminal carboxylic acid of a peptide.

A recent study demonstrated this utility by synthesizing derivatives where the primary amine of the core scaffold was acylated with fatty acids (lauric acid and 10-undecenoic acid), and the carboxylic acid was coupled to other amino acid building blocks. nih.gov The resulting peptide conjugates showed potent antibacterial activity against multidrug-resistant pathogens like MRSA, demonstrating how derivatization of this scaffold can lead to novel therapeutic agents. nih.gov This strategy highlights the value of using the compound to create lipopeptides, where the attached lipid chain can enhance membrane interaction and biological activity. neulandlabs.com

| Functional Group Used | Peptide Functional Group | Bond Formed | Purpose |

|---|---|---|---|

| Carboxylic Acid | N-terminal Amine | Amide | Acts as an N-terminal capping group or linker. |

| Carboxylic Acid | Lysine Side-Chain Amine | Amide | Site-specific modification within a peptide sequence. springernature.com |

| Primary Amine | C-terminal Carboxylic Acid | Amide | Acts as a C-terminal capping group or linker. |

| Primary Amine | Asp/Glu Side-Chain Carboxylic Acid | Amide | Site-specific modification within a peptide sequence. |

Applications of 2 4 Aminopiperidin 1 Yl Acetic Acid Hydrochloride As a Chemical Building Block and Scaffold

Utilization in the Synthesis of Complex Organic Molecules

The structural attributes of 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride make it an ideal starting material or intermediate for the synthesis of diverse and complex organic molecules. The primary amine serves as a nucleophile or a point for amide bond formation, while the carboxylic acid can be activated to form amides, esters, or other derivatives. This dual reactivity allows for its incorporation into larger structures through sequential or one-pot reactions.

For example, the 4-aminopiperidine (B84694) core is a key structural motif in the synthesis of piperazino-piperidine (B8394093) based antagonists for the CCR5 receptor, a critical target in HIV-1 entry inhibition. nih.gov The synthesis of these complex molecules often requires a convergent approach where key fragments are prepared and then combined. The title compound represents a "smart building block" that can be readily elaborated at both the N1 and C4 positions to generate libraries of compounds for screening. nih.gov Its utility extends to the construction of highly rigid and preorganized macrocycles, such as bis-bispidine tetraazamacrocycles, where the piperidine (B6355638) unit serves as a foundational component. chemicalbook.com Reductive amination, a cornerstone reaction in organic synthesis, is frequently employed to modify the 4-amino group, allowing for the introduction of a wide variety of substituents. mdpi.comresearchgate.net

Role in the Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The piperidine heterocycle is one of the most common scaffolds found in U.S. FDA-approved pharmaceuticals, highlighting its importance in drug design. arizona.edu Derivatives of 4-aminopiperidine are integral to numerous bioactive compounds, demonstrating efficacy as CNS modulators, anticancer agents, and analgesics. arizona.edu Consequently, this compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). nih.govresearchgate.net

The synthesis of APIs is a multi-step process where the efficiency and accessibility of intermediates are crucial. beilstein-journals.org The title compound provides a robust platform for generating potent and selective drug candidates. For instance, the synthesis of a potent CCR5 antagonist, Sch-350634, was accomplished in excellent yield using a protected 4-methyl-4-aminopiperidine building block, demonstrating the practicality of this scaffold in API synthesis. nih.gov The development of novel nootropic (cognition-enhancing) drugs has also utilized the 4-aminopiperidine framework, leading to compounds with high activity in preclinical models. nih.gov The inherent "drug-like" properties of the piperidine ring, combined with the synthetic versatility of the attached amino and acetic acid groups, position this compound as a key intermediate for the pharmaceutical industry.

Design and Synthesis of Novel Chemical Scaffolds Based on the 4-Aminopiperidine Core

The 4-aminopiperidine moiety is considered a privileged structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. unife.it This makes this compound an excellent starting point for designing novel chemical scaffolds for drug discovery programs. Its three-dimensional nature is particularly advantageous in an era where medicinal chemistry is moving beyond flat, aromatic structures to better explore the complexities of biological target binding sites. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The 4-aminopiperidine scaffold is highly amenable to SAR exploration. By systematically modifying the substituents at the N1 and C4 positions of the piperidine ring, researchers can probe the chemical space around a biological target and deduce key interactions.

In the development of novel antifungal agents targeting ergosterol (B1671047) biosynthesis, a library of over 30 N-substituted 4-aminopiperidines was synthesized and evaluated. mdpi.com SAR studies revealed that specific combinations of substituents were critical for high activity. For example, combining a benzyl (B1604629) or phenylethyl group at the N1 position with a long N-alkyl chain (like dodecyl) at the C4 amino group resulted in outstanding antifungal activity against Candida and Aspergillus species. mdpi.com Conversely, shorter or branched alkyl groups at the 4-amino position were detrimental to activity. mdpi.com These detailed SAR studies identify the 4-aminopiperidine core as a promising lead structure for developing new antifungals. mdpi.com

| Compound Class | N1-Substituent | C4-NH-Substituent | Observed Antifungal Activity | Reference |

|---|---|---|---|---|

| 4-Aminopiperidines | Benzyl | Dodecyl (C12) | High | mdpi.com |

| 4-Aminopiperidines | Phenylethyl | Dodecyl (C12) | High | mdpi.com |

| 4-Aminopiperidines | Benzyl | Short-chain alkyl | Low/Inactive | mdpi.com |

| 4-Aminopiperidines | Benzyl | Branched alkyl | Low/Inactive | mdpi.com |

Fragment-Based Drug Discovery (FBDD) has become a primary method for lead generation in the pharmaceutical industry. nih.gov This approach involves screening small, low-complexity molecules ("fragments") that can be grown or combined to produce a higher-affinity lead. There is a growing need for three-dimensional (3D) fragments to complement the often flat, aromatic compounds that dominate screening collections. nih.govrsc.org

The piperidine scaffold is an ideal 3D fragment building block. nih.govrsc.org The subject compound, this compound, fits the profile of a versatile fragment. It possesses suitable molecular properties (e.g., molecular weight, hydrogen bond donors/acceptors) and offers two distinct vectors for chemical elaboration (the N1-acetic acid and the C4-amine). nih.gov By attaching this fragment to other molecular motifs, chemists can explore a wider area of 3D chemical space and potentially identify novel binding interactions with protein targets, as has been demonstrated in programs developing PDK1 inhibitors and orexin (B13118510) receptor antagonists. rsc.org

Pharmacophore hybridization is a rational drug design strategy that involves combining two or more pharmacophoric elements from different bioactive molecules into a single hybrid compound. researchgate.net This approach aims to create a new molecule with improved activity, better selectivity, or a multi-target profile.

The 4-aminopiperidine core is an excellent scaffold for this strategy. For example, in the design of novel antidiabetic agents, a series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives were designed and synthesized as potent DPP4 inhibitors. nih.gov This design hybridized the 4-aminopiperidine moiety with a dihyroquinazoline-uracil scaffold. The resulting compounds showed promising inhibitory activity, with computational studies confirming that the hybrid molecules made appropriate binding interactions within the active site of the DPP4 enzyme. nih.gov This demonstrates the potential of using the this compound scaffold as a central linker to connect different pharmacophores, leading to the development of innovative therapeutic agents. nih.gov

Contributions to Specific Research Areas of Chemical Biology

Chemical biology utilizes chemical tools to study and manipulate biological systems. The 4-aminopiperidine scaffold, as represented by this compound, serves as a foundation for creating such tools. Derivatives have been synthesized to target specific proteins and pathways, enabling researchers to probe their functions.

Notable research areas where this scaffold has made contributions include:

Neuroscience: 4-Aminopiperidine analogues have been developed as potent cognition-enhancing drugs. nih.gov One lead compound showed activity at very low doses in preclinical models, making it a valuable tool for studying cognitive deficits associated with neurodegenerative diseases like Alzheimer's. nih.gov

Infectious Diseases: As mentioned, the scaffold is crucial for creating antagonists of the CCR5 receptor, which is used by the HIV virus to enter host cells. nih.gov These compounds serve as important chemical probes to study viral entry mechanisms. Additionally, the development of 4-aminopiperidine-based antifungals that inhibit ergosterol biosynthesis provides new tools to investigate fungal biology and combat drug resistance. mdpi.com

Ion Channel Modulation: Structural modification of piperidine leads has resulted in potent and selective antagonists of T-type Ca2+ channels. nih.gov A novel 4-aminomethyl-4-fluoropiperidine derivative displayed in vivo efficacy in the central nervous system, providing a chemical probe for studying the role of these channels in neurological processes. nih.gov

| Research Area | Biological Target/Process | Application of 4-Aminopiperidine Scaffold | Reference |

|---|---|---|---|

| Neuroscience | Cognition Enhancement | Development of nootropic agents | nih.gov |

| Infectious Disease (HIV) | CCR5 Receptor | Synthesis of viral entry inhibitors | nih.gov |

| Infectious Disease (Fungal) | Ergosterol Biosynthesis | Development of novel antifungal agents | mdpi.com |

| Ion Channel Research | T-type Ca2+ Channels | Synthesis of selective channel antagonists | nih.gov |

Inhibitor Design for Protein Kinases (e.g., Protein Kinase B)

The 4-aminopiperidine moiety is a key component in the design of selective inhibitors for protein kinases, such as Protein Kinase B (PKB/Akt). PKB is a serine/threonine kinase that is a critical node in cell signaling pathways regulating survival, growth, and proliferation, making it a significant target in cancer therapy. nih.govtocris.com

Fragment-based screening has identified scaffolds like 7-azaindole (B17877) as starting points for PKB inhibitors. nih.gov The elaboration of these initial fragments by incorporating the 4-aminopiperidine group has led to the development of potent and selective inhibitors. nih.gov Researchers have synthesized 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives that demonstrate nanomolar potency against PKB. nih.gov

A key advantage of using the 4-aminopiperidine group is the selectivity it can confer. For instance, derivatives containing this moiety have shown a 30-fold selectivity for PKB over the closely related Protein Kinase A (PKA). nih.gov Crystallographic studies of these inhibitors bound to kinase domains reveal that the 4-aminopiperidine group can adopt specific conformations that optimize binding interactions, contributing to both high affinity and selectivity. nih.gov The primary amine of the piperidine ring often forms crucial hydrogen bonds within the ATP-binding site of the kinase.

| Scaffold/Compound Class | Target Kinase | Key Findings | Selectivity Highlight |

|---|---|---|---|

| 4-(4-Aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines | Protein Kinase B (PKBβ/Akt2) | Fragment elaboration led to nanomolar inhibitors with cellular activity. nih.gov | Up to 30-fold selectivity for PKB over PKA was achieved with 4-aminopiperidine derivatives. nih.gov |

| Dual APN/AKT inhibitors | Aminopeptidase N (APN) and Akt | Derivatives synthesized using a 4-(Boc-amino)piperidine-4-carboxylic acid building block showed dual inhibitory activity. nih.gov | Designed to target two distinct cancer-related pathways simultaneously. nih.gov |

Inhibitor Design for Inflammasomes (e.g., NLRP3 Inflammasome)

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it an attractive therapeutic target. nih.govresearchgate.net

The piperidin-4-yl scaffold, a core component of 2-(4-Aminopiperidin-1-yl)acetic acid, has been utilized as a foundational structure for novel NLRP3 inhibitors. In the search for new chemical scaffolds, medicinal chemists have employed a pharmacophore-hybridization strategy. nih.gov This involves combining the structural features of known active molecules. One such approach merged the structure of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. nih.gov

This strategy led to the synthesis of a series of benzo[d]imidazole-2-one derivatives. nih.gov Subsequent in vitro screening of these compounds in human macrophage cell lines demonstrated their ability to inhibit NLRP3-dependent processes, including pyroptosis (a form of inflammatory cell death) and the release of IL-1β. nih.gov Several compounds from this series emerged as promising NLRP3 inhibitors, capable of concentration-dependently blocking IL-1β release. nih.gov

| Scaffold/Compound Class | Biological Target | Design Strategy | Key Research Finding |

|---|---|---|---|

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome | Pharmacophore-hybridization combining features of known NLRP3 binders. nih.gov | Identified compounds that inhibit NLRP3-dependent pyroptosis and concentration-dependently reduce IL-1β release in human macrophages. nih.gov |

Modulators for Viral Assembly (e.g., Hepatitis C Virus)

While most approved therapeutics for Hepatitis C Virus (HCV) target the viral replication machinery, viral assembly represents an alternative and valuable target. nih.gov A high-throughput phenotypic screen identified a 4-aminopiperidine (4AP) scaffold as the basis for a novel class of small molecules that potently inhibit the HCV life cycle. nih.gov

Further investigation into the mechanism of action revealed that this chemotype does not interfere with viral entry or replication. Instead, colocalization and infectivity studies confirmed that the 4-aminopiperidine-based compounds inhibit the assembly and subsequent release of infectious HCV particles. nih.govresearchgate.net The initial screening hit demonstrated efficacy and acted synergistically with approved direct-acting antivirals like Telaprevir and Daclatasvir. nih.govresearchgate.net

A subsequent structure-activity relationship (SAR) campaign was conducted to optimize the initial hit. nih.gov This effort led to the identification of several derivatives of the 4-aminopiperidine series with significant improvements in several key areas:

Increased Potency: New analogs showed enhanced activity against HCV.

Reduced Toxicity: The optimized compounds had lower in vitro toxicity profiles.

Improved ADME Properties: The derivatives exhibited better in vitro and in vivo Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, which are critical for drug development. nih.gov

| Compound Series | Viral Target/Process | Key Findings from Optimization | Mechanism of Action |

|---|---|---|---|

| 4-Aminopiperidine (4AP) derivatives | Hepatitis C Virus (HCV) Assembly | SAR campaign yielded derivatives with increased potency, reduced in vitro toxicity, and improved in vitro/in vivo ADME properties. nih.gov | Inhibits the assembly and release of infectious viral particles, acting synergistically with other direct-acting antivirals. nih.govresearchgate.net |

Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. nih.govoatext.com Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. nih.govresearchgate.net The aminopiperidine structure is a well-established scaffold in the synthesis of potent DPP-IV inhibitors.

For example, the synthesis of the marketed DPP-IV inhibitor Linagliptin involves a key condensation step with (R)-3-aminopiperidine, highlighting the utility of this class of building blocks. cbijournal.com More directly, research into novel inhibitors has explored the replacement of other heterocyclic ring systems with piperidine moieties. One study designed and synthesized a 4-amino-1-benzylpiperidine (B41602) derivative as a potential DPP-IV inhibitor. oatext.com This compound demonstrated inhibitory activity in the micromolar range and its binding mode within the DPP-IV active site was explored using molecular modeling. oatext.com The design of such inhibitors often focuses on mimicking the dipeptide substrates of DPP-IV, with the amino group of the piperidine ring playing a role in interacting with the key S1 or S2 pockets of the enzyme's active site. oatext.com

| Compound/Scaffold | Inhibitory Activity (IC₅₀) | Docking Affinity (ΔG) | Significance |

|---|---|---|---|

| 4-Amino-1-benzylpiperidine derivative | 4 ± 0.08 µM | -8.9 Kcal/mol | Demonstrates the direct use of the 4-aminopiperidine scaffold to create novel DPP-IV inhibitors. oatext.com |

| Linagliptin (synthesis intermediate) | Not applicable (building block) | Not applicable | The synthesis utilizes (R)-3-aminopiperidine, validating the importance of the aminopiperidine core in established DPP-IV inhibitors. cbijournal.com |

Development of Free Fatty Acid Receptor Agonists (e.g., FFA1/GPR40)

Free fatty acid receptor 1 (FFA1), also known as GPR40, is a G-protein coupled receptor that is activated by medium- and long-chain fatty acids. nih.govnih.gov It is expressed in pancreatic β-cells and plays a role in promoting glucose-stimulated insulin (B600854) secretion. nih.govnih.gov This makes it a promising target for the development of new therapies for type 2 diabetes. nih.gov

A number of synthetic agonists for FFA1/GPR40 have been developed. nih.gov A prominent example that reached late-stage clinical trials is Fasiglifam (TAK-875). nih.govnih.gov The chemical structures of most reported FFA1 agonists, including Fasiglifam and other advanced candidates, are typically based on a constrained fatty acid mimetic design, often featuring a carboxylic acid headgroup and a hydrophobic tail, commonly built around an arylpropionic acid scaffold. nih.gov

While the 2-(4-Aminopiperidin-1-yl)acetic acid structure is a versatile building block for other biological targets, its application as a core scaffold in the design and development of FFA1/GPR40 agonists is not prominently documented in published research. The prevailing structural classes for this particular receptor target appear to be derived from different chemical frameworks.

Other Chemical Targets and Pathways Under Investigation

The utility of the aminopiperidine scaffold extends beyond the targets previously discussed. Its structural properties allow for its incorporation into molecules designed to interact with other enzymes and pathways relevant to disease.

One area of investigation is the development of dual-target inhibitors for cancer therapy. For instance, researchers have designed inhibitors that simultaneously target Aminopeptidase N (APN/CD13) and the kinase Akt (Protein Kinase B). nih.gov APN is involved in tumor invasion and angiogenesis, while Akt is a central node in cell survival signaling. nih.gov The synthesis of these dual-target agents has utilized building blocks such as 4-(Boc-amino)piperidine-4-carboxylic acid, a protected version of the core aminopiperidine structure. This approach allows for the creation of complex molecules designed to modulate multiple oncogenic pathways, representing a promising strategy in the development of new anticancer agents. nih.gov

Analytical Methodologies for the Characterization and Quantification of 2 4 Aminopiperidin 1 Yl Acetic Acid Hydrochloride

Chromatographic Techniques

Chromatographic techniques are fundamental for separating 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride from impurities, starting materials, and other related substances. The polar nature of this compound, containing both a secondary amine and a carboxylic acid group, dictates the selection of appropriate chromatographic modes.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For a polar compound such as this compound, Reversed-Phase HPLC (RP-HPLC) is a commonly applied technique. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Due to its hydrophilic nature, the target compound has limited retention on standard C18 columns under highly aqueous mobile phase conditions.

Method development for this compound often involves careful selection of the column, mobile phase composition, and pH to achieve adequate retention and separation from potential impurities. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. jchr.orgnih.gov The pH of the mobile phase is a critical parameter; adjusting it can change the ionization state of the analyte's amino and carboxyl groups, thereby influencing its retention on the column. For instance, using an acidic mobile phase protonates the amino group, which can improve interaction with certain stationary phases or be paired with an ion-pairing agent. jchr.org

A simple, isocratic RP-HPLC method can be developed for routine quality control, offering rapid and economical analysis. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed for separating complex mixtures containing impurities with a wider range of polarities. jchr.org Detection is typically performed using a UV detector, as the compound may lack a strong chromophore, requiring detection at lower wavelengths, such as 210 nm. jchr.org

Table 1: Illustrative RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) jchr.org |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min jchr.org |

| Column Temp. | 30 °C researchgate.net |

| Detection | UV at 210 nm jchr.org |

| Injection Vol. | 10 µL |

This table is a representative example based on methods for similar compounds and does not represent a specific validated method for this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular alternative to RP-HPLC for the analysis of highly polar compounds that are poorly retained in reversed-phase systems. chromatographyonline.comthermofisher.com Given that 2-(4-Aminopiperidin-1-yl)acetic acid is a polar, hydrophilic molecule, HILIC is an exceptionally suitable technique for its analysis. chromatographyonline.com This method employs a polar stationary phase (such as bare silica (B1680970) or phases with bonded polar functional groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. thermofisher.comthermofisher.com

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the analyte partitions between this aqueous layer and the bulk organic mobile phase. thermofisher.com This mechanism provides excellent retention for polar analytes. A streamlined approach to HILIC method development can be employed, starting with a consideration of the analyte's physicochemical properties. chromatographyonline.com

Typical HILIC methods use MS-compatible mobile phases, such as acetonitrile with aqueous buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate, at a controlled pH. thermofisher.comchromatographyonline.com The pH can be adjusted to ensure the analyte is in its ionized state to enhance retention. chromatographyonline.com Gradient elution in HILIC involves increasing the aqueous component of the mobile phase to elute the analytes. thermofisher.com The combination of HILIC with mass spectrometry is particularly powerful due to the high organic content of the mobile phase, which enhances ESI efficiency. chromatographyonline.com

Table 2: General HILIC Method Development Platform

| Parameter | Condition 1 | Condition 2 |

| Column | Bare Silica | Zwitterionic |

| Mobile Phase A | 95:5 Acetonitrile/10mM Ammonium Acetate (pH 5.8) | 95:5 Acetonitrile/10mM Ammonium Formate (pH 3.2) chromatographyonline.com |

| Mobile Phase B | 50:50 Acetonitrile/10mM Ammonium Acetate (pH 5.8) | 50:50 Acetonitrile/10mM Ammonium Formate (pH 3.2) chromatographyonline.com |

| Gradient | 0-100% B over 10 minutes | 0-100% B over 10 minutes |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Temperature | 40 °C | 40 °C |

This table illustrates a general screening approach for HILIC method development for a polar compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the structural characterization and sensitive quantification of this compound. It is often coupled with liquid chromatography (LC-MS).

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound, as it typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode with minimal fragmentation. rsc.org

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion. rsc.org The precursor ion (e.g., the [M+H]+ ion of the target compound) is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. uab.edu The resulting fragment ions are mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint. For this compound, characteristic fragmentation patterns would be expected. In positive ion mode, this could involve the neutral loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid moiety, as well as cleavage of the piperidine (B6355638) ring, leading to specific fragment ions that can be used for unambiguous identification and quantification. miamioh.edu This high specificity makes LC-ESI-MS/MS a powerful technique for quantitative analysis in complex matrices.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. americanpharmaceuticalreview.com This capability is crucial for determining the elemental composition of the parent compound and any unknown impurities or degradation products. researchgate.net Unlike low-resolution mass spectrometers that provide nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can distinguish between ions with very similar nominal masses (isobars), providing a higher degree of confidence in compound identification. researchgate.net

For this compound, HRMS can confirm its elemental composition by comparing the experimentally measured accurate mass of the molecular ion to its calculated theoretical mass. americanpharmaceuticalreview.com When characterizing impurities, this technique is invaluable. An accurate mass measurement of an impurity's molecular ion allows for the generation of a limited number of possible elemental formulas, which, when combined with fragmentation data from HRMS/MS, can lead to the confident structural elucidation of unknowns. americanpharmaceuticalreview.comorientjchem.org

Application of Derivatization-Based Sample Multiplexing

For high-throughput quantification and analysis, derivatization-based sample multiplexing offers a sophisticated approach. This strategy involves chemically modifying the analyte with a labeling reagent. Derivatization can be used to improve the chromatographic properties or enhance the ionization efficiency of the target molecule. rsc.org

In the context of 2-(4-Aminopiperidin-1-yl)acetic acid, which contains primary and secondary amine groups as well as a carboxylic acid, various derivatization reagents can be employed. rsc.org For example, reagents that target amine groups can be used to improve retention in RP-HPLC and introduce a readily ionizable moiety, significantly increasing sensitivity in ESI-MS. nih.gov

Sample multiplexing is achieved by using isotopically labeled versions of the derivatization reagent. rsc.org For instance, multiple samples can be derivatized separately with reagents that are identical chemically but differ in mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C). The derivatized samples can then be pooled and analyzed in a single LC-MS run. The mass spectrometer can distinguish the analytes from different original samples based on the mass difference imparted by the isotopic tags. This approach reduces analytical run time and can improve the precision of relative quantification. rsc.org

Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: This technique would be used to identify the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see distinct signals for the protons on the piperidine ring, the methylene (B1212753) protons of the acetic acid group, and the amine protons. The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR: This analysis identifies all non-equivalent carbon atoms in the molecule. The spectrum would show characteristic chemical shifts for the carbonyl carbon of the carboxylic acid, the methylene carbons of the piperidine ring and acetic acid moiety, and the methine carbon bearing the amino group.

¹⁵N NMR: While less common, ¹⁵N NMR could provide specific information about the nitrogen atoms in the piperidine ring and the primary amine, confirming their electronic environments.

Without experimental data, a table of expected chemical shifts cannot be generated.

X-ray Crystallography for Absolute and Relative Stereochemistry

For this compound, a single-crystal X-ray diffraction study would confirm the structure elucidated by NMR and determine how the molecules pack in the crystal lattice. It would also clarify the protonation states of the nitrogen atoms and the geometry of the hydrochloride salt formation. No crystallographic information files (CIFs) or published structural reports for this specific compound are available.

Validation of Analytical Methods

Before an analytical method can be used for routine quantification, such as in quality control, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. mdpi.comresearchgate.net This process, guided by bodies like the International Council for Harmonisation (ICH), establishes the method's performance characteristics. science.gov

Linearity, Accuracy, Precision, and Robustness

These four parameters are cornerstones of method validation. researchgate.net

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. mdpi.com A series of standards of known concentration would be analyzed, and the response plotted against concentration. The correlation coefficient (r²) is expected to be ≥ 0.999 for assays. researchgate.net

Accuracy: This is the closeness of the test results to the true value. researchgate.net It is typically assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery. researchgate.net

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), with results expressed as the relative standard deviation (%RSD). mdpi.com

Robustness: This assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature, indicating its reliability during normal use. researchgate.netrsc.org

A data table summarizing these validation parameters would be generated from experimental results, which are not available.

| Parameter | Acceptance Criteria (Typical) | Experimental Result |

| Linearity (r²) | ≥ 0.999 | Data not available |

| Accuracy (% Recovery) | 98.0% - 102.0% | Data not available |

| Precision (% RSD) | Repeatability: ≤ 2.0% | Data not available |

| Intermediate: ≤ 2.0% | Data not available | |

| Robustness | No significant impact on results | Data not available |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is determined by its LOD and LOQ.

Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of 3:1.

Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is commonly established at a signal-to-noise ratio of 10:1.

| Parameter | Method | Result |

| LOD | Signal-to-Noise (3:1) | Data not available |

| LOQ | Signal-to-Noise (10:1) | Data not available |

Stability-Indicating Method Development

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and resolve the API from any degradation products and process impurities.

The development involves subjecting the drug substance to stress conditions as outlined by ICH guidelines (e.g., acid and base hydrolysis, oxidation, heat, and light). The stressed samples are then analyzed, typically by HPLC, to ensure that all degradation products are separated from the parent compound. This proves the method's specificity and its suitability for stability studies. No forced degradation studies for this compound have been published.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Green Chemistry Approaches

The development of innovative and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride and its derivatives is poised to embrace these principles, moving beyond traditional multi-step procedures that often involve hazardous reagents and generate significant waste.

One promising avenue lies in the application of biocatalysis . The use of enzymes, such as in multi-enzyme cascades, offers a highly selective and sustainable approach to the synthesis of complex chiral amines. For instance, the combination of galactose oxidase and imine reductase variants in a one-pot cascade has been successfully employed for the synthesis of protected 3-aminopiperidine derivatives. This methodology, which can prevent the racemization of labile intermediates, presents a compelling green alternative for producing enantiomerically pure analogs of 2-(4-aminopiperidin-1-yl)acetic acid.

Multi-component reactions (MCRs) also represent a powerful strategy for the efficient construction of heterocyclic compounds. By combining three or more reactants in a single step, MCRs enhance atom economy and reduce the number of synthetic and purification steps. A biosynthesis-inspired, three-component Mannich reaction has been developed for the stereoselective synthesis of polyfunctional piperidines, demonstrating the potential of this approach for creating diverse piperidine-based scaffolds.

Furthermore, the principles of green chemistry are expected to be increasingly integrated into the synthesis of piperidine (B6355638) derivatives. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. The development of robust methods for synthesizing piperidine heterocycles is crucial for the efficient exploration of structure-activity relationships in drug discovery.

Advanced Scaffold Derivatization for Enhanced Research Utility

The this compound scaffold provides a versatile platform for the generation of diverse chemical libraries for biological screening. The primary and secondary amine functionalities, along with the carboxylic acid group, offer multiple points for chemical modification, enabling the synthesis of a wide array of derivatives with potentially unique pharmacological profiles.

The 4-aminopiperidine (B84694) core is a recognized pharmacophore in medicinal chemistry. Derivatization of this scaffold has led to the discovery of potent cognition-enhancing drugs. Future research will likely focus on creating novel analogs to explore their therapeutic potential in neurodegenerative diseases.

The acetic acid side chain can be readily converted to amides, esters, and other functional groups, allowing for the attachment of various pharmacophores or solubilizing groups. The piperidine nitrogen can be functionalized to introduce further diversity. This adaptability makes the scaffold particularly attractive for the development of compounds targeting a range of biological targets.

The following table illustrates potential derivatization strategies for the 2-(4-Aminopiperidin-1-yl)acetic acid scaffold:

| Functional Group | Potential Modifications | Desired Outcome |

| 4-Amino Group | Acylation, Alkylation, Reductive Amination | Introduction of diverse substituents to probe protein binding pockets. |

| Acetic Acid Group | Amide bond formation, Esterification | Attachment of pharmacophores, improvement of pharmacokinetic properties. |

| Piperidine Nitrogen | Alkylation, Arylation | Modulation of basicity and overall molecular properties. |

Integration of Computational and Experimental Design in Chemical Synthesis

The synergy between computational modeling and experimental synthesis is revolutionizing the process of drug discovery and materials development. For a scaffold as versatile as this compound, in silico methods can provide invaluable insights to guide synthetic efforts, saving time and resources.

Molecular docking and quantum mechanical calculations can be employed to predict the binding modes of derivatives with target proteins and to understand their metabolic fate. For instance, computational studies on 4-aminopiperidine-based drugs have shed light on their metabolism by cytochrome P450 enzymes, providing a framework for designing new molecules with improved metabolic stability.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of a series of derivatives with their biological activity. This allows for the rational design of new compounds with enhanced potency and selectivity. The integration of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can further refine the design process, prioritizing compounds with favorable pharmacokinetic profiles.

The typical workflow for integrating computational and experimental design is as follows:

In Silico Screening: Virtual libraries of derivatives based on the 2-(4-aminopiperidin-1-yl)acetic acid scaffold are generated and docked into the active site of a biological target.

Hit Identification: Compounds with the most promising predicted binding energies and interaction profiles are identified.

Synthesis: The prioritized compounds are synthesized in the laboratory.

Biological Evaluation: The synthesized compounds are tested for their biological activity.

Iterative Refinement: The experimental data is used to refine the computational models, leading to the design of the next generation of more potent and selective compounds.

Exploration in New Materials Science and Catalysis

Beyond its applications in medicinal chemistry, the this compound scaffold holds promise in the fields of materials science and catalysis. The presence of multiple functional groups allows for its incorporation into polymers and other materials, potentially imparting unique properties.